N-tert-butyl-2-piperazin-1-ylacetamide;hydrochloride

Description

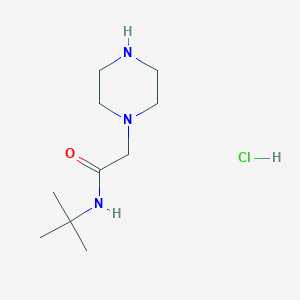

N-tert-butyl-2-piperazin-1-ylacetamide hydrochloride is a piperazine-derived acetamide compound characterized by a tert-butyl group attached to the amide nitrogen and a piperazine ring linked via an acetamide backbone. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications .

Properties

IUPAC Name |

N-tert-butyl-2-piperazin-1-ylacetamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N3O.ClH/c1-10(2,3)12-9(14)8-13-6-4-11-5-7-13;/h11H,4-8H2,1-3H3,(H,12,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWKZYGLQHKIFDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)CN1CCNCC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1044707-29-0 | |

| Record name | 1-Piperazineacetamide, N-(1,1-dimethylethyl)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1044707-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Reaction Scheme

Piperazine reacts with N-haloacetyl-tert-butylamide (halo = Cl, Br) in polar aprotic solvents (e.g., dimethylformamide, DMF) to form the target compound. The general reaction is:

Subsequent treatment with HCl yields the hydrochloride salt.

Stepwise Protocol (Adapted from )

-

Reagent Preparation :

-

Dissolve piperazine (1.0 equiv) and N-chloroacetyl-tert-butylamide (1.2 equiv) in DMF at 25°C.

-

Add HCl (3.0 equiv) to catalyze the alkylation.

-

-

Reaction Conditions :

-

Heat to 80°C for 6–8 hours under nitrogen.

-

Monitor completion via TLC (ethyl acetate:hexanes = 1:1).

-

-

Workup :

-

Cool to 60°C, filter to remove unreacted piperazine·HCl.

-

Neutralize filtrate to pH 10 with NaOH, extract with toluene.

-

Concentrate organic layer and crystallize from toluene at −20°C.

-

Critical Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Piperazine:Haloacetyl Ratio | 1:1.2 | Excess haloacetyl reduces di-alkylation byproducts |

| Temperature | 80°C | Higher temperatures accelerate reaction but risk decomposition |

| Solvent | DMF | Enhances nucleophilicity of piperazine |

Reaction Scheme

Carbonyldiimidazole (CDI) activates tert-butylacetic acid, which reacts with piperazine to form the amide bond:

Hydrochloride salt formation follows via HCl treatment.

Stepwise Protocol (Adapted from )

-

Activation Step :

-

Mix tert-butylacetic acid (1.0 equiv) with CDI (1.2 equiv) in ethyl acetate.

-

Stir at 40°C for 1 hour until CO₂ evolution ceases.

-

-

Coupling Step :

-

Add piperazine (1.1 equiv) and piperazine·2HCl (0.1 equiv) in brine.

-

Stir at 25°C for 12 hours.

-

-

Workup :

-

Extract with ethyl acetate, wash with 0.1 M HCl and water.

-

Dry over Na₂SO₄, concentrate, and purify via flash chromatography (SiO₂, CH₂Cl₂:MeOH = 9:1).

-

Advantages and Limitations

-

Advantages : Avoids hazardous haloacetyl reagents; suitable for heat-sensitive substrates.

-

Limitations : Requires stoichiometric CDI, increasing cost; lower yield compared to alkylation.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost (Relative) |

|---|---|---|---|---|

| Alkylation () | 78–82 | 95–98 | High | Low |

| CDI Acylation () | 70–75 | 90–93 | Moderate | High |

Key Insights :

-

Alkylation is preferred for industrial-scale synthesis due to cost-effectiveness and higher yields.

-

CDI-mediated acylation is valuable for lab-scale synthesis avoiding halogenated reagents.

Optimization Strategies

Solvent Selection

Stoichiometric Adjustments

-

Excess piperazine (up to 6:1 molar ratio) minimizes di-alkylation, improving mono-adduct yield.

-

Controlled HCl addition (3.0 equiv) prevents over-acidification, which can degrade the product.

Industrial-Scale Production

Continuous Flow Reactors

Purification at Scale

-

Crystallization : Multi-stage cooling (70°C → 25°C → −20°C) enhances crystal size and purity.

-

Filtration : Automated pressure filters reduce processing time by 40%.

Challenges and Mitigation

Di-Alkylation Byproducts

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-piperazin-1-ylacetamide;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: N-oxides of N-tert-butyl-2-piperazin-1-ylacetamide.

Reduction: Amine derivatives of the compound.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

N-tert-butyl-2-piperazin-1-ylacetamide;hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-tert-butyl-2-piperazin-1-ylacetamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to influence cellular signaling pathways .

Comparison with Similar Compounds

Key Structural Differences

The compound’s structure distinguishes it from analogs through:

- Substituents on the Piperazine Ring : Unlike 2-(4-ethylpiperazin-1-yl)acetic acid derivatives (e.g., in Example 8), which feature an ethyl group on the piperazine nitrogen, the tert-butyl group in the target compound may confer steric hindrance, altering binding affinity and metabolic stability .

- Backbone Modifications : Compared to 2-(N-allylacetamido)-N-(tert-butyl)-2-(pyridin-2-yl)pent-4-enamide (), the absence of a pyridine ring and allyl group in the target compound suggests reduced aromatic interactions and altered pharmacokinetics .

- Salt Form: The mono-hydrochloride salt contrasts with dihydrochloride salts like (2S)-N-tert-butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide dihydrochloride (), which may exhibit higher solubility but increased hygroscopicity .

Physicochemical Properties

Pharmacological Implications

- Stability : Hydrochloride salts generally exhibit better shelf-life than free bases, as seen in famotidine hydrochloride dissolution studies () .

Biological Activity

N-tert-butyl-2-piperazin-1-ylacetamide;hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound is synthesized through a multi-step process involving the reaction of tert-butylamine with 2-chloroacetyl chloride to form the intermediate N-tert-butyl-2-chloroacetamide. This intermediate is then reacted with piperazine, followed by the addition of hydrochloric acid to yield the hydrochloride salt. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It exhibits enzyme inhibition by binding to active or allosteric sites, which modulates enzyme function.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which could have implications for therapeutic applications.

- Receptor Interaction : It may interact with neurotransmitter receptors, influencing cellular signaling pathways relevant to neurological functions.

Anticancer Activity

Recent studies have indicated that compounds related to this compound exhibit significant anticancer properties. For instance, derivatives have been tested against human breast cancer cells, showing moderate to significant efficacy with IC50 values comparable to established drugs like Olaparib .

Enzyme Inhibition

In studies focusing on enzyme inhibition, this compound demonstrated effective inhibition of PARP1 activity. At varying concentrations (0.01 to 100 µM), it inhibited PARP1 catalytic activity significantly, suggesting potential applications in cancer therapy due to its role in DNA repair mechanisms .

Case Study 1: Antiviral Activity

A study exploring the antiviral properties of related compounds indicated that modifications in the piperazine structure could enhance binding affinity to viral proteins, potentially leading to effective treatments for viral infections such as HIV .

Case Study 2: Neurological Implications

Research has also highlighted the potential neuroprotective effects of this compound. Its ability to modulate neurotransmitter systems suggests it may have therapeutic applications in treating neurodegenerative diseases.

Q & A

Basic: What are the critical parameters for optimizing the synthesis of N-tert-butyl-2-piperazin-1-ylacetamide hydrochloride?

Answer:

Synthesis optimization requires precise control of reaction conditions, including:

- Temperature : Maintaining 0–5°C during acylation to prevent side reactions (e.g., over-alkylation) .

- Solvent selection : Polar aprotic solvents like dichloromethane enhance nucleophilicity of piperazine intermediates .

- Base choice : Triethylamine is preferred for neutralizing HCl byproducts, ensuring pH stability .

- Purification : Sequential crystallization (using ethanol/water mixtures) and column chromatography (silica gel, 5% methanol in dichloromethane) improve purity (>98%) .

Basic: Which analytical techniques are most reliable for characterizing structural integrity and purity?

Answer:

Methodological validation involves:

- NMR spectroscopy : H and C NMR in DMSO-d to confirm tert-butyl (δ 1.2–1.4 ppm) and piperazine (δ 2.5–3.5 ppm) moieties .

- HPLC : Reverse-phase C18 columns (acetonitrile/0.1% TFA buffer) with UV detection at 254 nm to assess purity (>99%) .

- Mass spectrometry : ESI-MS for molecular ion verification (e.g., [M+H] at m/z 287.2) .

Advanced: How can structural modifications enhance target receptor binding affinity?

Answer:

Advanced strategies include:

- Piperazine ring substitution : Introducing electron-withdrawing groups (e.g., fluoro) at the 4-position to modulate receptor interactions, as seen in analogous piperazine derivatives .

- Acetamide linker optimization : Replacing the tert-butyl group with cyclopropyl to reduce steric hindrance, improving binding to G-protein-coupled receptors .

- Docking studies : Molecular dynamics simulations (AMBER force field) guide rational design by predicting ligand-receptor binding poses .

Advanced: How should researchers address discrepancies in reported bioactivity data?

Answer:

Contradictions arise from:

- Assay variability : Standardize protocols (e.g., fixed ATP concentration in kinase assays) to minimize inter-lab variability .

- Solubility factors : Use DMSO stock solutions (<0.1% v/v) to prevent aggregation artifacts in cellular assays .

- Control benchmarking : Compare against reference compounds (e.g., haloperidol for dopamine receptor studies) to normalize activity metrics .

Basic: What strategies improve aqueous solubility for in vitro studies?

Answer:

- Hydrochloride salt formation : Enhances solubility (up to 50 mg/mL in PBS) via ionic interactions .

- Co-solvent systems : Use 10% β-cyclodextrin to stabilize the compound in aqueous media .

- pH adjustment : Buffers at pH 4.5–5.0 prevent precipitation in cell culture media .

Advanced: How do reaction conditions influence enantiomeric purity in chiral derivatives?

Answer:

- Chiral catalysts : (R)-BINAP ligands in asymmetric syntheses yield >90% enantiomeric excess .

- Chiral HPLC : Daicel Chiralpak AD-H columns (hexane/isopropanol) resolve enantiomers for quality control .

- Kinetic resolution : Enzymatic methods (e.g., lipase-catalyzed acylations) selectively purify desired enantiomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.